molecular formula C7H15NO B13318817 (4-Ethyltetrahydrofuran-2-yl)methanamine

(4-Ethyltetrahydrofuran-2-yl)methanamine

Cat. No.: B13318817
M. Wt: 129.20 g/mol
InChI Key: ARDXOAYJEPQKDT-UHFFFAOYSA-N
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Description

(4-Ethyltetrahydrofuran-2-yl)methanamine is an organic compound that belongs to the class of amines It features a tetrahydrofuran ring substituted with an ethyl group at the 4-position and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyltetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The starting material, 4-ethyl-2-tetrahydrofuranone, is prepared through the cyclization of 4-ethyl-1,4-butanediol.

    Amination Reaction: The 4-ethyl-2-tetrahydrofuranone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

    Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Amides, ureas, alkylated amines

Scientific Research Applications

(4-Ethyltetrahydrofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyltetrahydrofuran-2-yl)methanamine
  • (4-Methyltetrahydrofuran-2-yl)methanamine
  • (2-Ethyltetrahydrofuran-2-yl)methanamine

Uniqueness

(4-Ethyltetrahydrofuran-2-yl)methanamine is unique due to the specific positioning of the ethyl group on the tetrahydrofuran ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(4-ethyloxolan-2-yl)methanamine

InChI

InChI=1S/C7H15NO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5,8H2,1H3

InChI Key

ARDXOAYJEPQKDT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1)CN

Origin of Product

United States

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